molecular formula C8H6BrFO3 B1401320 Methyl 2-bromo-4-fluoro-5-hydroxybenzoate CAS No. 1357147-45-5

Methyl 2-bromo-4-fluoro-5-hydroxybenzoate

Cat. No.: B1401320
CAS No.: 1357147-45-5
M. Wt: 249.03 g/mol
InChI Key: HJSONSUAHMBJMA-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-fluoro-5-hydroxybenzoate: is an organic compound with the molecular formula C8H6BrFO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and hydroxyl groups, and the carboxyl group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification: The preparation of methyl 2-bromo-4-fluoro-5-hydroxybenzoate typically involves the esterification of 2-bromo-4-fluoro-5-hydroxybenzoic acid. This can be achieved by reacting the acid with methanol in the presence of a strong acid catalyst such as concentrated sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

    Bromination and Fluorination: Alternatively, the compound can be synthesized by first brominating and fluorinating methyl 5-hydroxybenzoate. This involves the selective introduction of bromine and fluorine atoms at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is typically purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 2-bromo-4-fluoro-5-hydroxybenzoate can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents for these reactions include sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: The hydroxyl group on the benzene ring can participate in oxidation and reduction reactions. For example, it can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, acetone, reflux conditions.

    Oxidation: Potassium permanganate, acidic or basic medium.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water, heat.

Major Products Formed:

    Substitution: Products depend on the nucleophile used.

    Oxidation: 2-bromo-4-fluoro-5-hydroxybenzaldehyde or 2-bromo-4-fluoro-5-hydroxybenzoic acid.

    Hydrolysis: 2-bromo-4-fluoro-5-hydroxybenzoic acid and methanol.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: Methyl 2-bromo-4-fluoro-5-hydroxybenzoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Pharmacological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a building block for the synthesis of bioactive molecules.

Industry:

    Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-bromo-4-fluoro-5-hydroxybenzoate depends on its specific application. In pharmacological studies, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

  • Methyl 5-bromo-4-fluoro-2-hydroxybenzoate
  • Methyl 4-bromo-5-fluoro-2-hydroxybenzoate
  • Methyl 5-bromo-2-fluoro-4-hydroxybenzoate

Comparison:

  • Structural Differences: The position of the bromine, fluorine, and hydroxyl groups on the benzene ring varies among these compounds, leading to differences in their chemical reactivity and physical properties.
  • Unique Properties: Methyl 2-bromo-4-fluoro-5-hydroxybenzoate is unique due to its specific substitution pattern, which can influence its biological activity and chemical behavior. For example, the presence of the hydroxyl group at the 5-position may enhance its solubility and reactivity compared to other isomers.

Properties

IUPAC Name

methyl 2-bromo-4-fluoro-5-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSONSUAHMBJMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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